molecular formula C11H12O4S B8309825 2-Benzoyloxymethyl-3-oxo-1,3-oxathiolane

2-Benzoyloxymethyl-3-oxo-1,3-oxathiolane

Cat. No. B8309825
M. Wt: 240.28 g/mol
InChI Key: LSOHGQXOSJAKNH-UHFFFAOYSA-N
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Patent
US06369066B1

Procedure details

Monoperoxyphthalic acid, magnesium salt (MMPP, 28 g) was added portionwise under vigorous stirring to a mixture of 2-benzoyloxymethyl-1,3-oxathiolane (example 2) (20 g), tetrabutyl ammonium bromide (0.4 g) in methylene chloride (200 ml), and water (200 ml). The mixture was stirred at room temperature for 30 minutes and the organic layer was collected. The aqueous phase was extracted with methylene chloride (3×75 ml) and the combined organic layer was washed first with water (2×100 ml), then with brine solution (100 ml), dried over MgSO4, and filtered. The filtrate was evaporated in vacuo and the residue was purified by chromatography on silica gel using ethyl acetate as eluant to give 18.5 g (86%) of pure product as a mixture of cis- and trans-isomers in a ratio of 1:2 respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
magnesium salt
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C1C=C([O:7]O)C(C(O)=O)=C(C(O)=O)C=1.[C:15]([O:23][CH2:24][CH:25]1[S:29][CH2:28][CH2:27][O:26]1)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[C:15]([O:23][CH2:24][CH:25]1[S:29](=[O:7])[CH2:28][CH2:27][O:26]1)(=[O:22])[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C(=C1)OO)C(=O)O)C(=O)O
Name
magnesium salt
Quantity
28 g
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1OCCS1
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methylene chloride (3×75 ml)
WASH
Type
WASH
Details
the combined organic layer was washed first with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine solution (100 ml), dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC1OCCS1=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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